
4-ethoxy-3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative, which means it contains a sulfur atom attached to a nitrogen atom that is part of a benzene ring. The compound has a molecular weight of 462.57 g/mol and a melting point of approximately 180°C.
Scientific Research Applications
Structural and Conformational Analysis
- Studies have demonstrated the impact of methylene group inclusion on the conformation and assembly of arylsulfonamide derivatives. Such structural modifications can influence crystal packing and molecular interactions, highlighting the role of specific substituents in determining the physicochemical properties of these compounds (Castro et al., 2013).
Supramolecular Architecture
- Research on benzenesulfonamide derivatives has revealed the influence of substituents on supramolecular architecture, demonstrating how modifications can lead to different packing arrangements and interactions within crystal structures (Rodrigues et al., 2015).
Bioactivity and Medicinal Chemistry
- Synthesis and evaluation of benzenesulfonamide derivatives have shown potential bioactivity, including cytotoxicity against tumor cells and inhibition of carbonic anhydrase, suggesting applications in developing new therapeutic agents (Gul et al., 2016).
Molecular Modeling and Drug Development
- Certain benzenesulfonamide compounds have been synthesized and evaluated for specific inhibitory activities, such as cyclooxygenase-2 inhibition, which is crucial for anti-inflammatory drug development (Pal et al., 2003).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O4S/c1-2-27-20-10-9-18(15-19(20)22)29(25,26)23-11-6-12-24-13-14-28-21(16-24)17-7-4-3-5-8-17/h3-5,7-10,15,21,23H,2,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVDFNZKTCAWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)
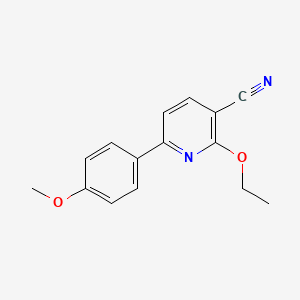

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2856793.png)
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)

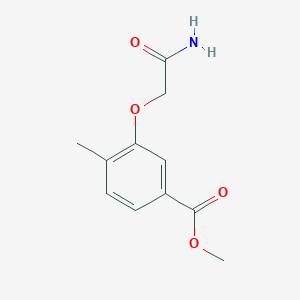
![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)
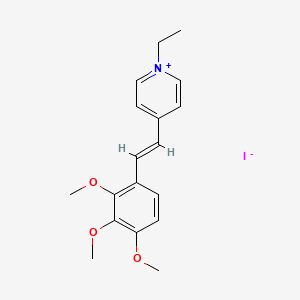
![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)
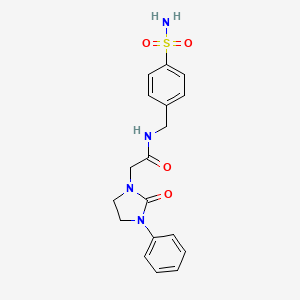
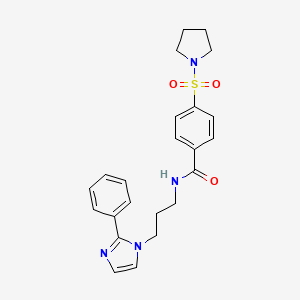
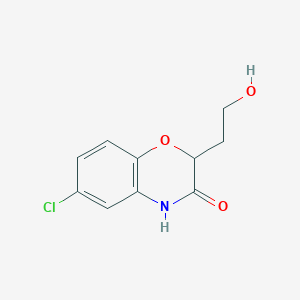
![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)